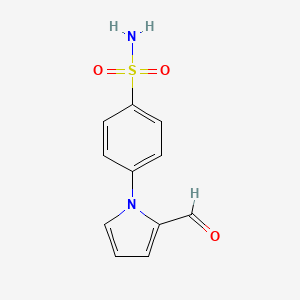

4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(2-formylpyrrol-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c12-17(15,16)11-5-3-9(4-6-11)13-7-1-2-10(13)8-14/h1-8H,(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIUQFSIKLMRCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328150 | |

| Record name | 4-(2-formylpyrrol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834825 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

72751-82-7 | |

| Record name | 4-(2-formylpyrrol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide

Introduction: Strategic Importance of Substituted Pyrroles in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore. The introduction of a formyl group at the 2-position of the pyrrole ring, coupled with a benzenesulfonamide moiety at the 1-position, yields 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide, a molecule of significant interest for drug discovery and development. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs like the COX-2 inhibitor Celecoxib. The 2-formylpyrrole moiety serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of more complex derivatives with potentially enhanced biological activity.

This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic route to this compound. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed experimental protocols, and discuss the analytical techniques for the structural verification of the target compound. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this valuable intermediate.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the construction of the pyrrole ring followed by its regioselective formylation. This approach allows for the efficient and controlled introduction of the desired functionalities.

-

Step 1: Paal-Knorr Synthesis of 4-(1H-pyrrol-1-yl)benzenesulfonamide. The pyrrole ring is constructed via the Paal-Knorr synthesis, a classic and reliable method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] In this case, the readily available sulfanilamide (4-aminobenzenesulfonamide) serves as the primary amine, and 2,5-dimethoxytetrahydrofuran is employed as a stable and convenient precursor to succinaldehyde, the required 1,4-dicarbonyl component.

-

Step 2: Vilsmeier-Haack Formylation of 4-(1H-pyrrol-1-yl)benzenesulfonamide. The formyl group is introduced onto the electron-rich pyrrole ring using the Vilsmeier-Haack reaction.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect the electrophilic formylation. For 1-substituted pyrroles, this reaction exhibits a high degree of regioselectivity, with the formyl group being predominantly introduced at the 2-position.[2]

The overall synthetic pathway is depicted below:

Caption: Overall synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of 4-(1H-pyrrol-1-yl)benzenesulfonamide

The Paal-Knorr synthesis provides a direct and efficient method for the construction of the N-aryl pyrrole core. The reaction of sulfanilamide with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst proceeds via the in situ formation of succinaldehyde, which then condenses with the primary amine of sulfanilamide to form the pyrrole ring.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfanilamide (1 equivalent) in glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-water with stirring. The crude product will precipitate out of solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 4-(1H-pyrrol-1-yl)benzenesulfonamide as a crystalline solid.

Part 2: Synthesis of this compound

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that readily reacts with the electron-rich pyrrole ring. The reaction is highly regioselective for the 2-position of 1-substituted pyrroles due to the electronic directing effect of the nitrogen atom.[2]

Protocol:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (used as both solvent and reagent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 4-(1H-pyrrol-1-yl)benzenesulfonamide (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Workup and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will hydrolyze the intermediate iminium salt to the aldehyde.

-

Purification: The crude product can be extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Data Analysis

A crucial aspect of synthetic chemistry is the rigorous characterization of the final product to confirm its identity and purity. The following table summarizes the expected analytical data for this compound based on the analysis of structurally similar compounds.[6][7]

| Parameter | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₁H₁₀N₂O₃S |

| Molecular Weight | 250.28 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.5-9.6 (s, 1H, -CHO), 7.9-8.0 (d, 2H, Ar-H), 7.6-7.7 (d, 2H, Ar-H), 7.2-7.3 (m, 1H, Pyrrole-H), 7.0-7.1 (m, 1H, Pyrrole-H), 6.3-6.4 (m, 1H, Pyrrole-H), 7.4 (br s, 2H, -SO₂NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 180-182 (-CHO), 143-145 (Ar-C), 138-140 (Ar-C), 132-134 (Pyrrole-C), 127-129 (Ar-CH), 125-127 (Pyrrole-CH), 120-122 (Ar-CH), 112-114 (Pyrrole-CH), 110-112 (Pyrrole-CH) |

| Mass Spectrometry (ESI-MS) | m/z 251.0 [M+H]⁺, 273.0 [M+Na]⁺ |

Conclusion: A Versatile Intermediate for Drug Discovery

This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The Paal-Knorr synthesis provides a straightforward method for the construction of the core pyrrole structure, while the Vilsmeier-Haack reaction allows for the regioselective introduction of the formyl group. The presented protocols, along with the expected analytical data, provide a solid foundation for researchers to produce this valuable intermediate with a high degree of confidence in its structure and purity. The strategic combination of the benzenesulfonamide and 2-formylpyrrole moieties makes this compound a highly attractive starting material for the development of novel therapeutic agents, particularly in the area of anti-inflammatory and anticancer drug discovery.

References

- 1. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide: Properties, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and an exploration of the potential applications of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique structural features and potential bioactivity of this molecule, which merges the pharmacologically significant benzenesulfonamide and 2-formylpyrrole moieties.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound is a unique organic compound that incorporates two key pharmacophores: the benzenesulfonamide group, a cornerstone in the development of various therapeutic agents, and a pyrrole ring functionalized with a reactive formyl group. The sulfonamide moiety is a well-established functional group in a wide array of drugs, including antibacterial, and anticancer agents.[1] Concurrently, the pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[2] The presence of a formyl group at the 2-position of the pyrrole ring offers a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of more complex molecules.[3] This guide will delve into the core chemical characteristics of this compound, provide a robust synthetic pathway, and discuss its potential as a scaffold in modern drug discovery.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental physicochemical properties can be reliably calculated and inferred from its constituent parts. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃S | [1][4] |

| Molecular Weight | 250.27 g/mol | [1][4] |

| Appearance | Predicted to be a solid at room temperature. | Inferred from similar structures. |

| Melting Point | Not reported. Expected to be a crystalline solid with a defined melting point. | |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. | Inferred from structural components. |

| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.5-2.5. | Inferred from structural components. |

Synthesis and Characterization: A Plausible Two-Step Approach

A logical and efficient synthetic route to this compound involves a two-step process: the initial formation of the N-aryl pyrrole followed by the introduction of the formyl group onto the pyrrole ring.

Synthetic Workflow

The proposed synthesis is outlined below. This workflow is designed for efficiency and high yield, utilizing well-established synthetic methodologies.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzenesulfonamide

This step involves the Clauson-Kaas reaction, a reliable method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran.[5]

-

Reactants:

-

4-Aminobenzenesulfonamide

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid (as solvent and catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzenesulfonamide (1 equivalent) in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of ice-water with stirring.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(1H-pyrrol-1-yl)benzenesulfonamide.

-

-

Causality: Glacial acetic acid serves as both the solvent and the acid catalyst required to hydrolyze the 2,5-dimethoxytetrahydrofuran to succinaldehyde in situ, which then condenses with the primary amine of 4-aminobenzenesulfonamide to form the pyrrole ring.

Step 2: Vilsmeier-Haack Formylation of 4-(1H-pyrrol-1-yl)benzenesulfonamide

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic rings.

-

Reactants:

-

4-(1H-pyrrol-1-yl)benzenesulfonamide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. This forms the Vilsmeier reagent. Allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 4-(1H-pyrrol-1-yl)benzenesulfonamide (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

-

The crude product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold water.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

-

Causality: The Vilsmeier reagent, a chloromethyliminium salt, is a mild electrophile that attacks the electron-rich pyrrole ring, preferentially at the C2 position due to the directing effect of the nitrogen atom. Subsequent hydrolysis of the iminium intermediate yields the aldehyde.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques. Predicted spectral data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrrole and benzene rings, as well as the aldehyde proton.

-

Aldehyde proton (-CHO): A singlet around δ 9.5-9.8 ppm.

-

Pyrrole protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm), with coupling patterns indicative of a 1,2-disubstituted pyrrole ring.

-

Benzenesulfonamide protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm), characteristic of a para-substituted benzene ring.

-

Sulfonamide protons (-SO₂NH₂): A broad singlet which may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic peak for the aldehyde carbonyl carbon around δ 180-190 ppm, in addition to the signals for the aromatic carbons of the pyrrole and benzene rings.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit key absorption bands confirming the presence of the functional groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (250.27 g/mol ).

Reactivity, Stability, and Storage

The reactivity of this compound is primarily dictated by its two functional moieties: the formyl group and the pyrrole ring.

-

Reactivity of the Formyl Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Wittig reaction, Schiff base formation). This provides a versatile handle for further derivatization.

-

Reactivity of the Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. However, the presence of the electron-withdrawing formyl group at the 2-position will deactivate the ring towards further electrophilic attack.

-

Stability and Storage: Pyrrole and its derivatives can be sensitive to light and air, potentially leading to polymerization or degradation over time. 2-Formylpyrroles are generally more stable. It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere to ensure its long-term stability.

Potential Applications in Drug Development

The unique hybrid structure of this compound makes it a promising scaffold for the development of novel therapeutic agents.

-

Anticancer Activity: Benzenesulfonamide derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors.[5] The pyrrole moiety is also present in several anticancer agents. The combination of these two pharmacophores could lead to compounds with enhanced or novel anticancer activities.

-

Antimicrobial Agents: The sulfonamide functional group is the basis of the sulfa drugs, the first class of synthetic antibacterial agents. The pyrrole ring is also found in many natural and synthetic antimicrobial compounds. Therefore, this molecule could serve as a lead for the development of new antimicrobial agents.[8]

-

Enzyme Inhibition: The structure of this compound makes it a candidate for screening against various enzyme targets. The sulfonamide group can act as a zinc-binding group in metalloenzymes, while the overall structure can be tailored to fit into the active sites of various enzymes.

Drug Discovery Workflow

The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery program.

Caption: A potential drug discovery workflow utilizing the target molecule.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through well-established chemical reactions, and its structure offers multiple points for diversification. The combination of the benzenesulfonamide and 2-formylpyrrole moieties within a single scaffold provides a promising starting point for the design and synthesis of novel therapeutic agents. This technical guide provides a solid foundation for researchers to explore the chemistry and biological activity of this intriguing compound.

References

- 1. chembk.com [chembk.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. researchgate.net [researchgate.net]

- 4. aaa-chem.com [aaa-chem.com]

- 5. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational imperative. The compound 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide is a molecule of significant interest, integrating three key pharmacophores: a sulfonamide group, a central phenyl ring, and a reactive formyl-substituted pyrrole moiety. The sulfonamide group is a cornerstone of a wide array of antibacterial, diuretic, and anticonvulsant drugs.[1] The pyrrole ring is a privileged heterocycle found in numerous natural products and synthetic drugs with diverse biological activities, including anticancer and anti-inflammatory properties.[2] The aldehyde (formyl) group provides a reactive handle for further synthetic transformations, making this compound a valuable building block for creating more complex molecular architectures.

This guide provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous characterization of this compound. As a self-validating system, the data from each technique—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—collectively contribute to a cohesive and definitive structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of not just the data, but the causality behind the experimental choices and interpretation.

Molecular Structure and Key Functional Groups

The first step in any characterization is to understand the target molecule's architecture. The structure consists of a benzenesulfonamide core where the sulfonamide nitrogen is substituted with a 2-formylpyrrole ring via the pyrrole nitrogen.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by defining the molecule's carbon backbone. For this compound, we expect distinct signals for the protons on the pyrrole ring, the disubstituted benzene ring, the formyl aldehyde, and the sulfonamide NH₂.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to ensure the exchangeable sulfonamide protons (NH₂) are observable.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16 or 32) for good signal-to-noise, and a relaxation delay of 2-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (0 to 200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

Data Interpretation

The expected chemical shifts are predicted based on analogous structures reported in the literature.[3][4][5]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~9.5 | Singlet (s) | Aldehyde H (CHO) | The formyl proton is highly deshielded by the adjacent carbonyl group.[6] |

| ~8.0 - 7.8 | Doublet (d) | 2H, Aromatic (ortho to SO₂) | Protons ortho to the electron-withdrawing sulfonamide group are deshielded.[4] |

| ~7.7 - 7.5 | Doublet (d) | 2H, Aromatic (ortho to Pyrrole) | Protons ortho to the pyrrole nitrogen substituent. |

| ~7.4 | Singlet (s) | 2H, Sulfonamide (SO₂NH₂) | Exchangeable protons of the primary sulfonamide. Signal may be broad. |

| ~7.2 | Triplet (t) | 1H, Pyrrole H-5 | Pyrrole proton adjacent to the CH group.[5] |

| ~6.8 | Triplet (t) | 1H, Pyrrole H-3 | Pyrrole proton adjacent to the formyl group. |

| ~6.3 | Triplet (t) | 1H, Pyrrole H-4 | Pyrrole proton coupled to H-3 and H-5.[5] |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~180 | Aldehyde C=O | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| ~145 - 135 | Aromatic Quaternary Cs | Carbons attached to the SO₂ and pyrrole groups. |

| ~135 - 120 | Aromatic and Pyrrole CHs | Signals for the protonated carbons of the benzene and pyrrole rings.[7][8] |

| ~115 - 110 | Pyrrole CHs | Pyrrole carbons typically appear in this upfield region of the aromatic spectrum.[8] |

Figure 2: Standard workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For the target molecule, we can confirm the presence of the N-H bonds in the sulfonamide, the S=O double bonds of the sulfonamide, and the C=O double bond of the formyl group. Each of these provides a characteristic, high-intensity absorption band.

Experimental Protocol: FT-IR

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry, powdered potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Alternative (ATR): If an Attenuated Total Reflectance (ATR) accessory is available, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Place the sample (pellet or on the ATR crystal) in the spectrometer's sample compartment. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of air (or the empty ATR crystal) should be collected and subtracted automatically.

Data Interpretation

The expected vibrational frequencies are based on well-established ranges for these functional groups.[9][10][11]

Table 3: Predicted FT-IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3400 - 3200 | N-H Stretch | Sulfonamide (NH₂) | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine. |

| ~1680 | C=O Stretch | Formyl (Aldehyde) | Strong, sharp absorption characteristic of a conjugated aldehyde carbonyl.[12] |

| 1600 - 1450 | C=C Stretch | Aromatic Rings | Multiple bands corresponding to the vibrations of the phenyl and pyrrole rings. |

| ~1350 - 1320 | Asymmetric SO₂ Stretch | Sulfonamide (SO₂) | A very strong and characteristic absorption for the sulfonamide group.[9] |

| ~1170 - 1150 | Symmetric SO₂ Stretch | Sulfonamide (SO₂) | The second strong, characteristic absorption for the sulfonamide group.[9] |

Figure 3: Workflow for FT-IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Rationale

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-electron systems. The title compound possesses an extended system of conjugation across the pyrrole and phenyl rings. This technique helps to confirm the presence and extent of this electronic system.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent such as methanol or ethanol.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

-

Scan: Scan the absorbance of the sample from approximately 200 to 400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation

The molecule is expected to exhibit strong absorbance due to π → π* transitions within its aromatic and heterocyclic systems. The presence of the formyl group, an auxochrome, is likely to cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted N-phenylpyrrole system.

Table 4: Predicted UV-Vis Absorption Data

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

|---|

| ~250 - 290 | π → π* | Extended conjugated system (Pyrrole-Phenyl) | This absorption is characteristic of the large, conjugated aromatic system.[13][14] |

Mass Spectrometry (MS)

Expertise & Rationale

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which can be used to confirm the molecular formula. Furthermore, fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules and minimizes fragmentation.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan well beyond the expected molecular weight (e.g., 50-500 m/z).

Data Interpretation

Molecular Ion: The molecular formula is C₁₁H₁₀N₂O₃S, giving a monoisotopic mass of 250.04 g/mol .[15] The primary peak observed in the ESI-MS spectrum should be the protonated molecular ion [M+H]⁺ at m/z ≈ 251.05.

Key Fragmentation Pathways:

-

Loss of SO₂: Cleavage of the C-S and N-S bonds can lead to the loss of sulfur dioxide (SO₂, 64 Da), a common fragmentation pathway for sulfonamides.

-

Benzenesulfonyl Cation: Fission of the N-S bond could generate a benzenesulfonyl cation or related fragments.

-

Pyrrole Ring Fragmentation: Loss of the formyl group (CHO, 29 Da) from the parent ion or other fragments.

Figure 4: General workflow for ESI-Mass Spectrometry analysis.

Conclusion

The structural characterization of this compound requires a synergistic, multi-faceted approach. No single technique can provide a complete picture. NMR spectroscopy defines the precise C-H framework and atom connectivity. FT-IR provides rapid and definitive confirmation of the key functional groups (sulfonamide, aldehyde). UV-Vis spectroscopy verifies the extended electronic conjugation, and mass spectrometry confirms the molecular weight and formula while offering insights into the molecule's stability and bonding. When combined, the data from these orthogonal techniques create a self-validating and unambiguous confirmation of the molecular structure, providing the high level of confidence required for research, regulatory submission, and further development.

References

- 1. Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]

- 5. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. acgpubs.org [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemscene.com [chemscene.com]

Technical Guide: Structural Elucidation of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide using ¹H and ¹³C NMR Spectroscopy

An in-depth technical guide on the core of 1H NMR and 13C NMR data for 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide.

This technical guide provides a comprehensive framework for the acquisition, processing, and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound this compound. This molecule, an interesting scaffold in medicinal chemistry, requires unambiguous structural confirmation, for which NMR spectroscopy is the gold standard. This document is intended for researchers and scientists in drug development and organic synthesis, offering not just a protocol, but the underlying scientific rationale for each step.

While publicly available, specific, raw spectral data for this exact molecule is not readily found, this guide will proceed based on established principles of NMR theory and spectral prediction. We will construct a detailed, predicted spectral analysis that provides a robust template for researchers working with this or structurally similar compounds.

The Strategic Importance of NMR in Characterizing the Target Compound

This compound incorporates several key structural motifs: a disubstituted benzene ring, a sulfonamide linker, and a substituted pyrrole ring bearing an aldehyde (formyl) group. This complexity creates a unique electronic environment for each nucleus, leading to a rich and informative NMR spectrum. Precise characterization is paramount to confirm successful synthesis and to ensure the purity of the compound for further applications.

¹H NMR will allow us to:

-

Identify all unique proton environments.

-

Confirm the substitution pattern of the aromatic rings through spin-spin coupling.

-

Verify the presence of the aldehyde and sulfonamide protons.

-

Assess sample purity.

¹³C NMR will complement this by:

-

Identifying all unique carbon environments, including quaternary carbons.

-

Confirming the presence of the carbonyl carbon from the formyl group.

Together, these one-dimensional experiments, and potentially more advanced two-dimensional techniques, provide an irrefutable structural fingerprint of the molecule.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the final spectrum is fundamentally dependent on a meticulous sample preparation and data acquisition process. The following protocol is designed to yield high-resolution spectra suitable for detailed analysis.

2.1. Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity, ideally >95%, as impurities will introduce extraneous signals that complicate the spectrum.

-

Mass Calculation: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR. The higher mass for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

-

Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which should readily dissolve the sulfonamide. Crucially, DMSO-d₆ has a high boiling point, minimizing evaporation, and its residual proton signal (~2.50 ppm) and carbon signal (~39.52 ppm) are well-documented and unlikely to overlap with key analyte signals. Furthermore, it will allow for the observation of exchangeable protons, such as the N-H of the sulfonamide.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Homogenization: Securely cap the tube and vortex or gently sonicate until the sample is fully dissolved, ensuring a homogenous solution. A clear, particulate-free solution is required to avoid spectral artifacts and line broadening.

2.2. Spectrometer Setup and Calibration

These procedures should be performed on a modern NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Instrument Tuning and Matching: Insert the sample into the spectrometer. The probe must be tuned to the specific sample and solvent to maximize signal-to-noise. This is an automated process on most modern spectrometers.

-

Locking: The spectrometer's lock system uses the deuterium signal from the solvent (in this case, DMSO-d₆) to maintain a stable magnetic field over the course of the experiment. This is essential for high-resolution measurements.

-

Shimming: This is arguably the most critical step for obtaining sharp, symmetrical peaks. The shimming process adjusts a series of small magnetic coils to homogenize the magnetic field across the sample volume. Automated shimming routines are standard, but manual adjustment may be necessary for optimal resolution.

2.3. ¹H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker system) is appropriate.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for most organic molecules, including this one.

-

Number of Scans (NS): 16 to 32 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is a standard starting point. This allows for the protons to relax back to their equilibrium state between pulses, ensuring accurate signal integration.

-

Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.

2.4. ¹³C NMR Acquisition Parameters

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum where each unique carbon appears as a single line, simplifying interpretation.

-

Spectral Width (SW): A wide spectral width of 0 to 220 ppm is necessary to encompass the full range of possible carbon chemical shifts, from aliphatic to carbonyl carbons.

-

Number of Scans (NS): A significantly higher number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C. Typically, 1024 to 2048 scans are needed for a good signal-to-noise ratio.

-

Relaxation Delay (D1): A 2-second delay is a reasonable starting point.

Data Processing Workflow

Raw NMR data is collected as a Free Induction Decay (FID), which must be mathematically processed to generate the familiar frequency-domain spectrum.

Caption: NMR Data Processing Workflow.

The standard workflow for processing NMR data involves several key steps.[1][2] This process begins with the raw Free Induction Decay (FID) data and transforms it into a clean, interpretable spectrum.[3][4] Key stages include Fourier transformation, phase and baseline correction, and referencing of the spectra.[2]

-

Apodization (Window Function): The raw FID is multiplied by a mathematical function (e.g., an exponential function) to improve the signal-to-noise ratio or enhance resolution.

-

Fourier Transform (FT): This is the core mathematical operation that converts the time-domain signal (FID) into a frequency-domain spectrum, where signal intensity is plotted against frequency (chemical shift).

-

Phase Correction: After FT, the peaks may be distorted (out of phase). This step manually or automatically adjusts the phase to ensure all peaks are in a positive, absorptive Lorentzian shape.

-

Baseline Correction: The baseline of the spectrum may be uneven. This step applies a polynomial function to flatten the baseline, which is crucial for accurate integration.

-

Referencing: The chemical shift axis (in ppm) is calibrated. For ¹H and ¹³C NMR in DMSO-d₆, the residual solvent peaks (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) are typically used as a secondary internal standard, with tetramethylsilane (TMS) being the primary reference at 0 ppm.

-

Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons. For both ¹H and ¹³C, the exact chemical shift of each peak is determined.

Predicted Spectral Analysis and Interpretation

The following is a detailed prediction of the ¹H and ¹³C NMR spectra of this compound in DMSO-d₆. The predicted chemical shifts are based on the known effects of substituents on aromatic and heteroaromatic rings.[5][6] Electron-withdrawing groups, such as the formyl and sulfonamide groups, will generally deshield nearby nuclei, shifting their signals downfield (to higher ppm values).[5]

Molecular Structure with Numbering:

Caption: Structure of the target molecule.

4.1. Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

| Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~9.60 | s | 1H | - | H-formyl | Aldehyde protons are strongly deshielded and typically appear as singlets. |

| ~7.95 | d | 2H | J ≈ 8.5 | H-3'/H-5' | Protons ortho to the electron-withdrawing sulfonamide group are deshielded. They appear as a doublet due to coupling with H-2'/H-6'. |

| ~7.70 | d | 2H | J ≈ 8.5 | H-2'/H-6' | Protons meta to the sulfonamide group but ortho to the pyrrole ring. They appear as a doublet due to coupling with H-3'/H-5'. |

| ~7.40 | dd | 1H | J ≈ 2.5, 1.5 | H-5 | Pyrrole proton adjacent to the nitrogen and coupled to H-4 and H-3. The formyl group at C2 deshields this proton. |

| ~7.25 | s (br) | 2H | - | -NH₂ (sulfonamide) | Exchangeable protons of the sulfonamide group. The chemical shift can vary with concentration and temperature. Appears as a broad singlet. |

| ~7.05 | dd | 1H | J ≈ 4.0, 1.5 | H-3 | Pyrrole proton adjacent to the formyl group, strongly deshielded. Coupled to H-4 and H-5. |

| ~6.40 | dd | 1H | J ≈ 4.0, 2.5 | H-4 | Pyrrole proton coupled to both H-3 and H-5. |

4.2. Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

| Predicted δ (ppm) | Assignment | Rationale |

| ~185.0 | C-formyl | Carbonyl carbons of aldehydes are highly deshielded. |

| ~144.0 | C-4' | Aromatic carbon directly attached to the electron-withdrawing sulfur atom of the sulfonamide. |

| ~140.0 | C-1' | Aromatic carbon attached to the pyrrole nitrogen. Deshielded. |

| ~133.0 | C-2 | Pyrrole carbon attached to the electron-withdrawing formyl group. |

| ~128.0 | C-5 | Pyrrole carbon adjacent to the nitrogen. |

| ~127.5 | C-2'/C-6' | Aromatic carbons ortho to the pyrrole ring. |

| ~120.0 | C-3'/C-5' | Aromatic carbons meta to the pyrrole ring. |

| ~124.0 | C-3 | Pyrrole carbon deshielded by the adjacent formyl group. |

| ~112.0 | C-4 | Pyrrole carbon least affected by the substituents. |

Advanced NMR for Unambiguous Assignment

While 1D NMR provides substantial information, complex structures benefit from 2D NMR experiments for definitive proof.

5.1. COSY (Correlation Spectroscopy)

This experiment reveals proton-proton coupling networks. For our target molecule, a COSY spectrum would be expected to show correlations between:

-

H-3'/H-5' and H-2'/H-6' : Confirming the 1,4-disubstitution pattern on the benzene ring.

-

H-3, H-4, and H-5 : Tracing the connectivity around the pyrrole ring. A cross-peak would be seen between H-3 and H-4, and between H-4 and H-5. A weaker, long-range coupling might be visible between H-3 and H-5.

Caption: Predicted ¹H-¹H COSY Correlations.

5.2. HSQC (Heteronuclear Single Quantum Coherence)

This experiment maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively link:

-

The proton at ~9.60 ppm to the carbon at ~185.0 ppm (formyl group).

-

The aromatic protons (H-2'/H-6' and H-3'/H-5') to their corresponding carbons.

-

The pyrrole protons (H-3, H-4, H-5) to their corresponding carbons.

This powerful technique removes any ambiguity in the assignment of both the ¹H and ¹³C spectra.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of novel synthetic compounds like this compound. Through a combination of meticulous experimental technique and a systematic approach to spectral interpretation, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The predicted data and workflows presented in this guide serve as a robust framework for researchers, ensuring the scientific integrity of their findings and facilitating the advancement of drug discovery and development programs.

References

- 1. scribd.com [scribd.com]

- 2. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 3. NMRPipe Introductory Tutorial [spin.niddk.nih.gov]

- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. NMR chemical shift prediction of pyrroles [stenutz.eu]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide, a compound of interest in drug discovery and development. The methodologies and interpretations presented herein are designed to furnish researchers, scientists, and drug development professionals with a robust framework for the accurate identification and characterization of this molecule.

Introduction: The Analytical Imperative

This compound is a molecule that marries the well-established pharmacophore of a sulfonamide with a reactive pyrrole-2-carbaldehyde moiety. The sulfonamide group is a cornerstone in medicinal chemistry, while the pyrrole ring is a prevalent heterocycle in numerous biologically active compounds. The presence of the aldehyde group offers a site for further chemical modification, making this compound a versatile building block. Accurate and detailed analysis is paramount for quality control, metabolite identification, and pharmacokinetic studies. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for this purpose. This guide will delve into the intricacies of its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Foundational Physicochemical Properties

A thorough understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃S | ChemSpider |

| Monoisotopic Mass | 250.0412 g/mol | PubChem |

| Structure | A benzenesulfonamide group linked via a nitrogen atom to the 1-position of a 2-formylpyrrole ring. | N/A |

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a validated approach for the analysis of this compound.

Sample Preparation: Ensuring Analytical Integrity

The choice of sample preparation is contingent on the matrix. For analysis in a relatively clean matrix such as a reaction mixture, a simple dilution is often sufficient. For more complex matrices like plasma or tissue, a more rigorous cleanup is necessary.

Protocol for Extraction from a Biological Matrix (Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar sulfonamide).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography: Achieving Optimal Separation

Chromatographic separation is crucial to minimize matrix effects and to separate the analyte from any isomers or impurities.

| Parameter | Recommended Setting | Rationale |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common and effective organic solvent for reverse-phase chromatography. |

| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate | A standard gradient for eluting a wide range of analytes. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 40°C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | A typical volume to avoid overloading the column. |

Mass Spectrometry: Ionization and Detection

Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of sulfonamides.[1]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Sulfonamides readily protonate to form [M+H]⁺ ions. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Source Temperature | 150°C | Aids in desolvation of the analyte. |

| Desolvation Gas | Nitrogen at 800 L/hr | Facilitates the removal of solvent from the ESI droplets. |

| Collision Gas | Argon | An inert gas for collision-induced dissociation (CID). |

| Scan Type | Multiple Reaction Monitoring (MRM) | For high sensitivity and specificity in quantitative analysis. |

Deciphering the Fragmentation Pattern: A Mechanistic Approach

The collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 251.0) is predicted to follow pathways characteristic of both sulfonamides and substituted pyrroles.

Key Fragmentation Pathways:

-

Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation of aromatic sulfonamides, this is expected to be a major pathway.[2] The cleavage of the C-S and S-N bonds with a subsequent rearrangement leads to the loss of SO₂ (64 Da).

-

Cleavage of the Sulfonamide Bond: The S-N bond is susceptible to cleavage, leading to the formation of the benzenesulfonyl cation or related fragments.

-

Fragmentation of the Pyrrole Moiety: The 2-formyl-1H-pyrrol-1-yl group can undergo its own characteristic fragmentation, such as the loss of carbon monoxide (CO) from the formyl group.

Proposed Fragmentation Scheme:

The protonated molecule at m/z 251.0 is expected to undergo the following primary fragmentations:

-

m/z 251.0 → m/z 187.0 + SO₂: This represents the characteristic loss of sulfur dioxide.

-

m/z 251.0 → m/z 156.0 + C₅H₄NO: Cleavage of the N-C bond between the phenyl and pyrrole rings.

-

m/z 251.0 → m/z 95.0 + C₆H₆NO₂S: Cleavage resulting in the charged 2-formylpyrrole moiety.

Further fragmentation of these primary ions can provide additional structural confirmation. For instance, the ion at m/z 187.0 could lose CO (28 Da) to yield a fragment at m/z 159.0.

Caption: Proposed fragmentation pathway for this compound.

Data Interpretation and Validation: Ensuring Confidence in Results

Quantitative Analysis:

For quantitative studies, a calibration curve should be constructed using a series of standards of known concentrations. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Qualitative Analysis:

The identification of the compound should be based on the retention time and the presence of at least two characteristic MRM transitions. The ratio of the quantifier to qualifier ion should be consistent with that of a reference standard.

Potential Pitfalls:

-

Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. The use of a matrix-matched calibration curve or the standard addition method can mitigate this.

-

Adduct Formation: Sodium ([M+Na]⁺) or other adducts may be observed. While these can be used for confirmation, the protonated molecule ([M+H]⁺) is typically the most abundant and reliable for quantification.

-

In-source Fragmentation: High source temperatures or cone voltages can cause the molecule to fragment in the ion source, complicating the spectrum. These parameters should be optimized to maximize the [M+H]⁺ signal.

Conclusion: A Framework for Robust Analysis

The mass spectrometric analysis of this compound is a powerful tool for its characterization and quantification. By employing a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection, researchers can obtain high-quality, reliable data. The fragmentation patterns, driven by the characteristic chemistries of the sulfonamide and pyrrole moieties, provide a high degree of confidence in the identification of this compound. The methodologies outlined in this guide serve as a comprehensive starting point for the development of robust and reliable analytical methods for this and structurally related molecules.

References

- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide in different solvents

An In-depth Technical Guide to the Solubility of 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide

Executive Summary

This compound is a molecule of interest within contemporary medicinal chemistry, incorporating both a sulfonamide group and a pyrrole aldehyde moiety. The therapeutic potential of any such candidate is fundamentally linked to its physicochemical properties, chief among them being solubility. Poor solubility can severely impede drug development, affecting everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data sheet to explain the underlying theoretical principles, provide a detailed, field-proven experimental protocol for thermodynamic solubility determination, and offer insights into the interpretation of solubility data in a drug development context.

Introduction: The Criticality of Solubility

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, many of which are rooted in its fundamental physical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature, is a paramount parameter.[3][4] For orally administered drugs, a compound must first dissolve in gastrointestinal fluids to be absorbed into systemic circulation.[3] Consequently, low aqueous solubility is a primary contributor to poor and variable bioavailability, often leading to the failure of otherwise potent drug candidates.[1][2][5]

This compound (henceforth referred to as FPBS) presents a unique structural profile. The benzenesulfonamide portion is a well-established pharmacophore, while the formyl-pyrrol group offers distinct electronic and steric properties. Understanding how this structure interacts with various solvents is essential for its development. This guide provides the necessary theoretical and practical tools for researchers to systematically evaluate the solubility of FPBS, enabling informed decisions in lead optimization, formulation development, and overall project viability.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by a balance of intermolecular forces and the thermodynamic favorability of the dissolution process.[4] The guiding principle is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6][7]

Solute-Solvent Interactions

Dissolution requires overcoming two sets of forces: the solute-solute interactions within the crystal lattice (lattice energy) and the solvent-solvent interactions (cohesive forces). These are replaced by new solute-solvent interactions.[8] The overall process is energetically favorable if the energy released from solute-solvent interactions compensates for the energy required to break the initial interactions.

For FPBS, the key functional groups influencing solubility are:

-

Sulfonamide group (-SO₂NH₂): The N-H group can act as a hydrogen bond donor, while the oxygen atoms are hydrogen bond acceptors.

-

Formyl group (-CHO): The carbonyl oxygen is a strong hydrogen bond acceptor.

-

Pyrrole and Benzene Rings: These aromatic systems contribute to van der Waals forces and can participate in π-π stacking interactions.

Therefore, polar solvents capable of hydrogen bonding are expected to be effective at solvating FPBS.[8] Polar protic solvents (e.g., water, ethanol) can both donate and accept hydrogen bonds, while polar aprotic solvents (e.g., DMSO, acetone) can only accept them. Nonpolar solvents (e.g., hexane, toluene) lack strong hydrogen bonding capabilities and are predicted to be poor solvents for this molecule.[6]

Thermodynamics of Dissolution

The spontaneity of dissolution is determined by the change in Gibbs free energy (ΔG = ΔH - TΔS).

-

Enthalpy (ΔH): Represents the heat change. Dissolution can be endothermic (heat is absorbed, ΔH > 0) or exothermic (heat is released, ΔH < 0).[4][9] For most solids, the process is endothermic, meaning solubility increases with temperature, as the added heat helps overcome the crystal lattice energy.[10][11]

-

Entropy (ΔS): Represents the change in disorder. Dissolution typically leads to an increase in disorder (ΔS > 0) as the ordered crystal structure breaks down into randomly moving solvated molecules, which favors the process.[12]

Experimental Determination of Thermodynamic Solubility

While high-throughput kinetic solubility assays are useful for early screening, the determination of thermodynamic (or equilibrium) solubility is the definitive measure for lead optimization and pre-formulation.[9][13] The "gold standard" for this measurement is the Saturation Shake-Flask Method, which is recognized by regulatory bodies like the USP.[14][15][16][17]

The Shake-Flask Method: A Self-Validating Protocol

The trustworthiness of this protocol lies in its design: by ensuring an excess of the solid compound is present, the resulting measurement represents a true equilibrium between the dissolved and undissolved states.[9] The extended equilibration time ensures that this is not a transient, supersaturated state but the true thermodynamic limit.

Experimental Workflow for the Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

-

Preparation:

-

To a series of 4 mL glass vials, add an excess amount of solid FPBS (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14]

-

Accurately pipette a known volume (e.g., 2 mL) of the desired solvent into each vial. Solvents should span a range of polarities (e.g., Water, pH 7.4 Buffer, Ethanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), n-Hexane).

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C for biorelevant studies).

-

Agitate the suspensions for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for most compounds.[13][18]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the same constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are carried over, the aliquot must be clarified. This is best achieved by either:

-

Filtering through a chemically compatible 0.22 µm syringe filter (e.g., PVDF or PTFE).

-

Centrifuging the vial at high speed (e.g., 14,000 rpm for 10 minutes) and sampling from the top layer of the supernatant.

-

-

-

Quantification:

-

Prepare a standard stock solution of FPBS in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile). Create a calibration curve by making serial dilutions of this stock.

-

Accurately dilute the clarified filtrate from step 3 into the analysis range of the calibration curve.

-

Analyze the diluted samples and calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determine the concentration of the diluted sample by interpolating from the calibration curve.

-

-

Calculation:

-

Calculate the original solubility in the test solvent by multiplying the measured concentration by the dilution factor. Report the final value in standard units (e.g., mg/mL or µg/mL).

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvent systems.

Table 1: Hypothetical Solubility of FPBS in Various Solvents at 25°C

| Solvent | Solvent Type | Polarity Index | Dielectric Constant | Hypothetical Solubility (µg/mL) |

| n-Hexane | Nonpolar | 0.1 | 1.9 | < 1 |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | 500 |

| Acetone | Polar Aprotic | 4.3 | 21 | 8,500 |

| Ethanol | Polar Protic | 5.2 | 24.5 | 4,200 |

| Methanol | Polar Protic | 6.6 | 32.7 | 6,000 |

| DMSO | Polar Aprotic | 7.2 | 47 | > 50,000 |

| Water (pH 7.4) | Polar Protic | 9.0 | 80.1 | 15 |

Disclaimer: The values presented in this table are hypothetical and for illustrative purposes only. They are designed to reflect expected trends based on physicochemical principles but must be confirmed by rigorous experimentation.

Interpreting the Data

The hypothetical data aligns with the theoretical principles discussed earlier.

Caption: Solute-Solvent Interaction Logic for FPBS.

-

High Solubility in Polar Aprotic Solvents: The exceptionally high hypothetical solubility in DMSO (>50,000 µg/mL) is expected. DMSO is a highly polar solvent and a superb hydrogen bond acceptor, allowing it to strongly solvate both the sulfonamide N-H and the pyrrole ring.

-

Moderate Solubility in Alcohols: The good solubility in ethanol and methanol demonstrates the effectiveness of hydrogen bonding from polar protic solvents.

-

Low Aqueous Solubility: The poor hypothetical solubility in water (15 µg/mL) is a critical finding for drug development. While water is highly polar, its strong self-association through an extensive hydrogen bond network makes it difficult for the moderately polar, largely hydrophobic rings of FPBS to penetrate. This value would likely classify FPBS as "practically insoluble" according to USP definitions and would be a major flag for bioavailability challenges.[19]

-

Insolubility in Nonpolar Solvents: As predicted, the lack of polar functional groups in n-hexane makes it incapable of disrupting the FPBS crystal lattice, resulting in negligible solubility.

Field-Proven Insights for Drug Development

The solubility profile is not merely an academic exercise; it directly informs strategic decisions:

-

For Medicinal Chemists: A low aqueous solubility (<10 µg/mL) coupled with high potency might be acceptable, but it signals the need to explore pro-drug strategies or structural modifications to enhance polarity.

-

For Process Chemists: The high solubility in solvents like acetone or dichloromethane provides excellent options for reaction media and purification via crystallization.

-

For Formulation Scientists: The low aqueous solubility is the primary challenge. This data would immediately trigger an investigation into enabling formulation technologies, such as:

-

Amorphous Solid Dispersions (ASDs): Using a solvent like acetone or methanol to dissolve the drug with a polymer and then rapidly removing the solvent can trap the drug in a high-energy, more soluble amorphous state.

-

Lipid-based Formulations: For highly lipophilic compounds, dissolving the drug in oils or surfactants can improve absorption.

-

Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10]

-

Conclusion

Characterizing the solubility of this compound is a foundational step in its evaluation as a potential drug candidate. This guide has provided a robust framework, grounded in the principles of physical chemistry and authoritative experimental standards. By employing the Shake-Flask method, researchers can generate reliable thermodynamic solubility data. This data, when interpreted correctly, provides invaluable insights that guide synthesis, purification, and, most critically, the formulation strategies required to overcome challenges like poor aqueous solubility, thereby maximizing the potential for clinical success.

References

- 1. ucd.ie [ucd.ie]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. nagwa.com [nagwa.com]

- 7. scribd.com [scribd.com]

- 8. fiveable.me [fiveable.me]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Solubility [chem.fsu.edu]

- 12. Video: Solubility - Concept [jove.com]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Solubility Measurements | USP-NF [uspnf.com]

- 17. uspnf.com [uspnf.com]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. m.youtube.com [m.youtube.com]

The Multifaceted Mechanisms of Action of Pyrrole-Benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise of a Privileged Scaffold

The pyrrole-benzenesulfonamide framework represents a "privileged scaffold" in medicinal chemistry, a core structure that has demonstrated the ability to bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] These synthetic molecules have garnered significant interest from researchers in drug development due to their potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of pyrrole-benzenesulfonamide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of how these compounds interact with key cellular targets, the downstream consequences of these interactions, and the experimental methodologies used to elucidate these mechanisms.

I. Anticancer Mechanisms of Action: A Multi-pronged Attack on Malignancy

The anticancer activity of pyrrole-benzenesulfonamide derivatives is not mediated by a single mechanism but rather through the modulation of several key targets crucial for cancer cell proliferation, survival, and metastasis.[4][5]

Carbonic Anhydrase Inhibition: Disrupting pH Homeostasis in the Tumor Microenvironment

A prominent mechanism of action for many pyrrole-benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[6][7]

The Causality Behind Targeting Carbonic Anhydrases:

Tumor cells, especially those in hypoxic regions, upregulate CA IX and CA XII to maintain their intracellular pH (pHi) in a slightly alkaline range conducive to proliferation, while contributing to an acidic extracellular microenvironment.[8][9] This acidic milieu promotes tumor invasion, metastasis, and resistance to chemotherapy.[8][9] By inhibiting these CAs, pyrrole-benzenesulfonamide derivatives disrupt this critical pH-regulating mechanism, leading to intracellular acidification and a less favorable tumor microenvironment, ultimately inducing apoptosis and inhibiting tumor growth.[6][10] The sulfonamide moiety of these derivatives is a key pharmacophore, mimicking the substrate of carbonic anhydrase and coordinating with the zinc ion in the enzyme's active site.[11][12]

Downstream Signaling Consequences of CA IX Inhibition:

Inhibition of CA IX has been shown to impact several downstream signaling pathways. For instance, it can modulate the Wnt/β-catenin signaling pathway and affect the expression of its target genes like MYC.[13] Furthermore, CA IX can interact with the NF-κB signaling pathway, which is involved in radiation resistance, and can also influence Rho-GTPase signaling, which is implicated in cell migration and invasion.[9][14]

Visualizing the Impact of CA IX Inhibition:

Caption: Downstream effects of CA IX inhibition by pyrrole-benzenesulfonamide derivatives.

Quantitative Data on CA Inhibition:

| Compound Class | Target Isoform(s) | Ki (nM) Range | Reference(s) |

| Pyrazole-benzenesulfonamide ureas | hCA IX, hCA XII | 15.9 - 67.6 | [15] |

| Pyrrole & Indole derivatives | hCA XII | 6.8 | [13] |

| 1,2,3-Triazole benzenesulfonamides | CA IX, CA XII | 25 - 80 | [16] |

| Benzenesulfonamides (Click Chemistry) | hCA IX, hCA XII | 0.8 - 38.9 | [17] |

Microtubule Targeting: Arresting the Cell Cycle

Certain pyrrole-benzenesulfonamide derivatives exert their anticancer effects by interfering with microtubule dynamics, a mechanism shared with well-established chemotherapeutic agents.[18][19]

The Rationale for Targeting Microtubules:

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle.[20][21] Disruption of microtubule polymerization or depolymerization activates the mitotic checkpoint, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[21][22] Pyrrole-based compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting its polymerization.[19][23]

Signaling Cascade Following Microtubule Disruption:

Microtubule depolymerization triggers a signaling cascade that leads to cell cycle arrest. The mitotic checkpoint machinery, when activated by improper spindle formation, prevents the anaphase-promoting complex/cyclosome (APC/C) from initiating anaphase, thus holding the cell in mitosis.[22] Prolonged mitotic arrest can then trigger the intrinsic apoptotic pathway. Additionally, microtubule disruption can activate p38 MAPK signaling pathways, which can influence gene expression.[10]

Visualizing the Microtubule Targeting Workflow:

Caption: Mechanism of action for microtubule-targeting pyrrole-benzenesulfonamides.

Antiproliferative Activity Data:

| Compound Class | Cell Line(s) | GI50/IC50 Range (µM) | Reference(s) |

| Pyrrole-based carboxamides | Breast, Lung, Prostate Cancer | 0.01 - 100 | [19] |

| ARAP compounds | MCF-7 | 1.0 - 2.0 | [23] |

| 1,2,3-Triazole benzenesulfonamides | HEPG-2, MCF-7, MDA-MB-231 | 0.76 - 26.3 | [16] |

II. Anti-inflammatory Mechanism of Action: Targeting Cyclooxygenase Enzymes

The anti-inflammatory properties of pyrrole-benzenesulfonamide derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[24][25]

The Logic of COX Inhibition:

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[26][27] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by inflammatory stimuli.[24] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12][24]

Downstream Effects of COX-2 Inhibition:

By blocking COX-2, pyrrole-benzenesulfonamide derivatives prevent the production of prostaglandins at the site of inflammation.[28] This leads to a reduction in vasodilation, edema, and pain. In the context of cancer, the COX-2-PGE2 pathway is implicated in promoting tumor immune evasion, so its inhibition can have additional therapeutic benefits.[29]

Visualizing the Prostaglandin Synthesis Pathway Inhibition:

Caption: Inhibition of the COX-2 pathway by pyrrole-benzenesulfonamide derivatives.

III. Immunomodulatory Mechanism of Action: Inhibition of Lymphocyte-Specific Kinase (Lck)